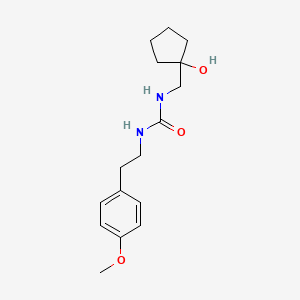

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

Description

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by two key structural motifs:

Properties

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-21-14-6-4-13(5-7-14)8-11-17-15(19)18-12-16(20)9-2-3-10-16/h4-7,20H,2-3,8-12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMVDMUOPFDCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent to form 1-hydroxycyclopentylmethanol.

Introduction of the methoxyphenethyl group: The intermediate is then reacted with 4-methoxyphenethylamine under appropriate conditions to form the desired product.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may yield various alcohols or amines.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight critical differences and similarities between the target compound and structurally related urea derivatives:

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 4-methoxyphenethyl group in the target compound is structurally analogous to SKF-96365’s 4-methoxyphenylpropoxy group, which is critical for TRPC channel inhibition . However, the target’s urea core (vs. SKF-96365’s imidazole) may alter binding kinetics or selectivity.

- The (1-hydroxycyclopentyl)methyl group differentiates the target from compounds like 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (), which uses a pyrrole-carbonyl group for π-π stacking in enzyme inhibition .

Synthetic Accessibility :

- Urea derivatives with aromatic substituents (e.g., 4-methoxyphenyl) are typically synthesized via carbamoylation using triphosgene or isocyanate intermediates, as seen in (72% yield) . The target’s hydroxycyclopentyl group may require protective-group strategies to prevent side reactions during synthesis.

Physicochemical Properties :

- The hydroxycyclopentyl group likely increases hydrophilicity compared to purely aromatic analogs (e.g., 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea ) . This could enhance aqueous solubility but reduce blood-brain barrier penetration.

Pharmacological Potential: Diaryl ureas (e.g., 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea) are established in kinase inhibitor design . The target’s hybrid structure (aliphatic + aromatic) may offer unique selectivity profiles, though empirical validation is needed.

Biological Activity

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound notable for its unique structural features, including a cyclopentyl group and a methoxyphenethyl moiety. These characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{21}N_{1}O_{3}, with a molecular weight of 291.35 g/mol. The presence of hydroxyl (-OH) and methoxy (-OCH₃) functional groups is crucial for its biological interactions.

Key Structural Features:

- Cyclopentyl Group: Imparts unique steric and electronic properties.

- Methoxyphenethyl Moiety: Enhances lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl and methoxy groups likely enhance the compound's binding affinity, facilitating its pharmacological effects.

Proposed Mechanisms:

- Enzyme Inhibition: Potential to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: Interaction with neurotransmitter receptors, influencing pain perception and inflammation.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Anti-inflammatory Effects: Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties: Potential to alleviate pain through modulation of pain pathways.

- Anticancer Activity: Investigated for its ability to induce apoptosis in cancer cells, although further studies are necessary to confirm this effect.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

| Study | Findings | |

|---|---|---|

| The compound exhibited significant anti-inflammatory activity in vitro. | Suggests potential as a therapeutic agent for inflammatory diseases. | |

| Demonstrated moderate cytotoxicity against cancer cell lines. | Indicates possible anticancer properties requiring further investigation. | |

| Interaction with specific receptors was confirmed through binding studies. | Supports the hypothesis of receptor modulation contributing to its effects. |

Case Studies

-

In Vitro Studies:

- A study conducted on human fibroblast cells showed that treatment with this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

-

Animal Models:

- In rodent models of neuropathic pain, administration of the compound led to reduced pain behaviors, suggesting analgesic effects that may be mediated through central nervous system pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-((1-hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea?

Methodological Answer: Synthesis of urea derivatives typically involves multi-step reactions. For this compound:

- Step 1: Formation of the hydroxycyclopentylmethyl intermediate via cyclopentanol oxidation followed by alkylation.

- Step 2: Coupling with 4-methoxyphenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

- Optimization: Temperature (0–25°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) are critical for yield (>70%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization requires:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and methoxy group (δ ~3.8 ppm) .

- 2D NMR (COSY, HSQC): Resolve cyclopentyl and phenethyl group stereochemistry .

- Mass Spectrometry (HRMS): Exact mass matching within 5 ppm error .

- X-ray Crystallography: Resolve hydrogen-bonding networks in the urea moiety (if crystalline) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Use fluorogenic substrates (e.g., AMC-tagged peptides) to test inhibition of proteases or kinases.

- IC₅₀ determination via dose-response curves (0.1–100 µM range) .

- Cytotoxicity Screening:

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Variation of Substituents:

- Replace 4-methoxyphenethyl with halogenated (e.g., 4-fluorophenethyl) or bulkier groups (e.g., naphthyl) to probe steric/electronic effects .

- Modify the hydroxycyclopentyl group to other cycloalcohols (e.g., cyclohexanol) to assess conformational flexibility .

- Computational Modeling:

Q. How can contradictory data from biological assays (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

- Reproducibility Checks:

- Validate purity (>99%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Repeat assays with fresh stock solutions to exclude degradation.

- Assay Optimization:

- Adjust buffer pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments .

- Include positive controls (e.g., staurosporine for kinases) to calibrate sensitivity .

Q. What computational tools are recommended for predicting metabolic stability?

Methodological Answer:

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding interactions?

Methodological Answer:

Q. What strategies mitigate synthesis challenges like low yields in urea bond formation?

Methodological Answer:

- Coupling Agent Optimization:

- Replace EDC with HATU for sterically hindered amines (yield ↑20%) .

- Microwave-Assisted Synthesis:

- Purification:

- Use preparative HPLC (C18, 10–90% MeCN gradient) to isolate pure product .

Data Contradictions and Resolution

Example: Discrepancies in reported IC₅₀ values may arise from:

- Purity Variance: Impurities (>5%) skew dose-response curves.

- Assay Conditions: Differences in ATP concentration (10 µM vs. 100 µM) in kinase assays .

Resolution: Standardize protocols (e.g., CLIA guidelines) and share raw data via repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.